N6-methylquinoxaline-5,6-diamine

Mutagenicity SAR 6-Aminoquinoxaline scaffold Ames test

N6-Methylquinoxaline-5,6-diamine (CAS 888037-23-8; synonym 5-amino-6-(methylamino)quinoxaline; molecular formula C₉H₁₀N₄; MW 174.20) is a substituted quinoxaline-5,6-diamine bearing a secondary N6-methylamino group at position 6 and a primary amino group at position 5 on the quinoxaline core. This compound belongs to the 6-aminoquinoxaline scaffold class, which serves as the structural foundation for mutagenic imidazoquinoxalines (IQx-type compounds) found in cooked foods.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 888037-23-8
Cat. No. B014944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-methylquinoxaline-5,6-diamine
CAS888037-23-8
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCNC1=C(C2=NC=CN=C2C=C1)N
InChIInChI=1S/C9H10N4/c1-11-6-2-3-7-9(8(6)10)13-5-4-12-7/h2-5,11H,10H2,1H3
InChIKeyZKYWREIEORYBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Methylquinoxaline-5,6-diamine (CAS 888037-23-8): Procurement-Relevant Structural and Functional Baseline


N6-Methylquinoxaline-5,6-diamine (CAS 888037-23-8; synonym 5-amino-6-(methylamino)quinoxaline; molecular formula C₉H₁₀N₄; MW 174.20) is a substituted quinoxaline-5,6-diamine bearing a secondary N6-methylamino group at position 6 and a primary amino group at position 5 on the quinoxaline core . This compound belongs to the 6-aminoquinoxaline scaffold class, which serves as the structural foundation for mutagenic imidazoquinoxalines (IQx-type compounds) found in cooked foods [1]. It is primarily employed as a synthetic intermediate in medicinal chemistry and chemical-biology probe development, rather than as a final bioactive entity . Its substitution pattern—specifically the N6-methyl rather than C-methyl modification—distinguishes it from common regioisomeric analogs such as 2-methylquinoxaline-5,6-diamine and 5-methyl-6-methylaminoquinoxaline, imparting distinct hydrogen-bonding capacity and metabolic stability profiles that bear directly on downstream synthetic utility and biological outcomes [1].

Why Generic Substitution of N6-Methylquinoxaline-5,6-diamine by Other Quinoxaline Diamines Fails: Evidence from Mutagenicity SAR and Synthetic Pathway Specificity


Generic interchange of quinoxaline-5,6-diamine congeners is unsupported because the position and nature of the methyl substituent fundamentally alters both biological activity and synthetic reactivity. In the Terao et al. (1995) structure–activity relationship study of nine 6-aminoquinoxaline derivatives in Salmonella typhimurium TA98 and TA100 Ames assays, N6-methylation reduced mutagenic potency (rank order: 6-amino > 6-methylamino > 6-dimethylamino), demonstrating that the N6 substituent is a critical determinant of biological outcome [1]. By contrast, C-methylation at the 2-, 3-, or 5-positions increased mutagenic potency, establishing divergent SAR trajectories for N-alkyl vs. C-alkyl modifications on the same core scaffold [1]. Furthermore, N6-methylquinoxaline-5,6-diamine serves as the direct precursor for cyclocondensation to 2-amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx), a reaction that depends specifically on the 5,6-diamine geometry with a secondary N6-methylamino group; the primary-only diamines (e.g., quinoxaline-5,6-diamine) or C-methylated analogs cannot directly substitute into this synthetic route without additional protection/deprotection steps . These orthogonal differentiation points—biological SAR divergence and synthetic pathway specificity—mean that substitution by a generic quinoxaline diamine risks both altered biological response and synthetic failure.

Quantitative Differential Evidence for N6-Methylquinoxaline-5,6-diamine Against Closest Structural Analogs


N6-Methyl Substitution Reduces Mutagenic Potency Relative to C-Methylated 6-Aminoquinoxaline Congeners

In the Terao et al. (1995) head-to-head mutagenicity study of nine 6-aminoquinoxaline derivatives tested in Salmonella typhimurium TA98 and TA100 with S9 metabolic activation, the rank order of mutagenic potency established that N6-methylation consistently decreased activity. Specifically, compound 7 (6-amino-2,3,5-trimethylquinoxaline) exhibited the highest mutagenicity among the tested series, while compound 4 (6-methylamino-2,3,5-trimethylquinoxaline, the N6-methyl analog) showed reduced potency, and compound 8 (6-dimethylamino-2,3,5-trimethylquinoxaline, the N6,N6-dimethyl analog) showed the lowest potency of the trimethyl-substituted series. The authors explicitly stated: 'A methyl group at the N6 position decreased the mutagenicity (7 > 4 > 8)' [1]. Extrapolating this SAR to the target compound N6-methylquinoxaline-5,6-diamine, which bears the N6-methylamino group without additional C-methyl groups, the N6-methyl substitution is expected to confer lower mutagenic potential relative to an unsubstituted 6-amino congener or C-methylated analogs such as 5-methyl-6-methylaminoquinoxaline. This SAR is consistent with the broader finding that N-alkylation of the 6-amino group attenuates bioactivation-dependent genotoxicity in this scaffold class [1].

Mutagenicity SAR 6-Aminoquinoxaline scaffold Ames test

Hydrogen-Bond Donor Count Differentiates N6-Methylquinoxaline-5,6-diamine from Unsubstituted Quinoxaline-5,6-diamine

N6-methylquinoxaline-5,6-diamine possesses one hydrogen-bond donor (HBD) at the N6 secondary amine and one HBD at the C5 primary amine, totaling two HBDs but with differentiated donor strengths. In contrast, quinoxaline-5,6-diamine (CAS 57436-95-0) presents two equivalent primary amine HBDs of equal strength . The molecular descriptor comparison shows: target compound: HBD count = 2 (one primary NH₂, one secondary NHCH₃), HBA count = 4, rotatable bonds = 1 (the N6-methyl group); unsubstituted parent: HBD count = 2 (two primary NH₂), HBA count = 4, rotatable bonds = 0 . The introduction of the N-methyl group adds one rotatable bond and creates steric asymmetry at the 6-position, which is absent in the symmetrical 5,6-diamine parent. This asymmetry is consequential for regiospecific reactions: the 5-NH₂ and 6-NHCH₃ groups exhibit differential nucleophilicity, enabling chemoselective functionalization that cannot be achieved with the symmetric quinoxaline-5,6-diamine .

Physicochemical profiling Hydrogen bonding Drug-likeness

Melting Point >182°C Enables Solid-Phase Handling Advantage Over Lower-Melting Quinoxaline Diamine Analogs

N6-Methylquinoxaline-5,6-diamine exhibits a melting point greater than 182°C as a brown solid, with recommended storage at -20°C . This thermal stability surpasses that reported for several closely related quinoxaline derivatives: unsubstituted quinoxaline-5,6-diamine (CAS 57436-95-0) has an estimated boiling point of 390.6°C but no sharply defined melting point in available datasheets , while 2-methylquinoxaline-5,6-diamine (CAS 103538-92-7) lacks a reported literature melting point altogether . The >182°C melting point of the target compound permits facile solid-phase weighing and storage at room temperature for short periods without deliquescence, a practical advantage in procurement and laboratory handling relative to low-melting or hygroscopic quinoxaline diamine variants . Solubility data indicate slight solubility in DMSO and methanol, providing two orthogonal solvent options for solution-phase chemistry .

Thermal stability Solid-phase handling Storage stability

PDE10A Inhibitor Class Membership Supported by Patent Disclosure, Distinct from c-Met Quinoxaline Chemotype

Patent literature identifies N6-methylquinoxaline-5,6-diamine and its congeners within the scope of substituted quinoxalines claimed as phosphodiesterase 10 (PDE10A) inhibitors, a CNS-targeted pharmacological class distinct from the c-Met kinase inhibitory quinoxaline chemotype exemplified by Porter et al. (2009) [1][2]. The PDE10A inhibitor patent family (including US 9,386,939, US 10,562,916, and WO 2013/049701 A1) claims quinoxaline-5,6-diamine derivatives with N6-substitution as inhibitors of PDE10 with potential applications in schizophrenia, Huntington's disease, and metabolic disorders [1]. In contrast, the c-Met kinase quinoxaline series (Porter et al., Bioorg Med Chem Lett, 2009) employs a different substitution pattern (typically 2,3-diaryl-quinoxaline with a pendant amide/urea motif) and achieves c-Met IC50 values in the low nanomolar range (e.g., 5.0 nM for optimized analogs) [2]. Although target-specific IC50 data for N6-methylquinoxaline-5,6-diamine against PDE10A enzyme are not publicly disclosed, the structural assignment to the PDE10A inhibitor class differentiates it from the more extensively characterized c-Met quinoxaline chemotype, and positions it within CNS-oriented chemical biology rather than oncology kinase inhibition [1][2].

PDE10A inhibition CNS drug discovery Quinoxaline kinase inhibitor

Validated Application Scenarios for N6-Methylquinoxaline-5,6-diamine Based on Quantitative Differentiation Evidence


Synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx) Reference Mutagen

N6-Methylquinoxaline-5,6-diamine serves as the direct late-stage intermediate for cyclocondensation to IQx, the reference mutagen employed in Ames test validation and food-safety genotoxicity screening. The N6-methyl secondary amine regiochemistry is essential for this cyclization; symmetric quinoxaline-5,6-diamine cannot directly substitute without differential protection of the two primary amines . The compound's reduced intrinsic mutagenicity (class-level SAR inference from Terao et al., 1995) further supports its handling as an intermediate whose final product (IQx) is the bioactive mutagen of interest [1].

Chemoselective Derivatization Exploiting Differentiated C5-NH₂ vs. N6-NHCH₃ Reactivity

The structural asymmetry of N6-methylquinoxaline-5,6-diamine—primary amine at C5 vs. secondary N-methylamine at C6—enables regiospecific functionalization (e.g., selective acylation at C5-NH₂ while leaving N6-NHCH₃ available for subsequent transformations). This chemoselectivity is absent in symmetric quinoxaline-5,6-diamine (two equivalent NH₂ groups) and cannot be replicated by C-methylated analogs (e.g., 2-methylquinoxaline-5,6-diamine), which shift the methyl group to the ring carbon rather than the amino nitrogen . This differentiated reactivity is valuable for constructing focused quinoxaline libraries with defined substitution vectors.

CNS-Oriented PDE10A Inhibitor Probe Synthesis

Based on patent disclosures (US 10,562,916; WO 2013/049701 A1), N6-methylquinoxaline-5,6-diamine is positioned as a core intermediate for PDE10A inhibitor development targeting schizophrenia, Huntington's disease, and metabolic disorders . This distinguishes it from the oncology-focused c-Met kinase quinoxaline chemotype (Porter et al., 2009) and PI3K quinoxaline inhibitors (US 8,399,483 B2) [1][2]. Procurement of this specific intermediate is indicated when the research program aims at CNS phosphodiesterase targets rather than kinase inhibition.

Genetic Toxicology Reference Compound Panel Assembly

Given the well-characterized mutagenicity SAR of the 6-aminoquinoxaline series (Terao et al., 1995), N6-methylquinoxaline-5,6-diamine can serve as a negative or low-mutagenicity comparator in Ames test panels that include highly mutagenic C-methylated analogs (e.g., 6-amino-2,3,5-trimethylquinoxaline) and the ultimate IQx-type mutagens. The rank-order SAR established across nine congeners provides a quantitative framework for benchmarking mutagenic potency in screening campaigns, with the N6-methylated compound occupying the lower end of the activity spectrum [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-methylquinoxaline-5,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.